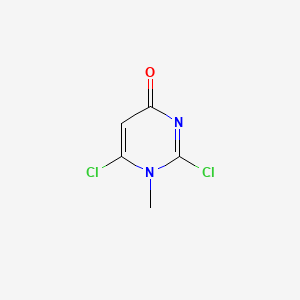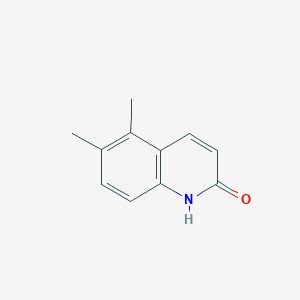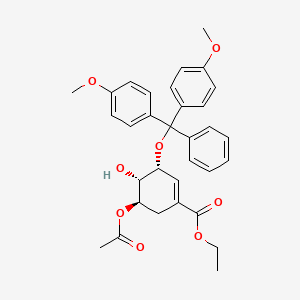
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester is a compound with the molecular formula C19H21ClN2O3 and a molecular weight of 360.84 g/mol . This compound is known for its applications in neurology research, particularly in the study of GABA receptors, addiction, neurotransmission, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, sleep, stress and anxiety, stroke, pain, and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester typically involves the reaction of 2-acetamido-5-chloroaniline with phenyl isocyanate in the presence of a base, followed by the addition of tert-butyl chloroformate . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carbamate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as GABA receptors . The compound binds to these receptors, modulating their activity and influencing neurotransmission. This modulation can lead to various physiological effects, including changes in mood, cognition, and pain perception .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester include:
Carbamate esters: These compounds share a similar carbamate functional group and exhibit comparable chemical properties.
Phenylcarbamates: These compounds have a phenyl group attached to the carbamate moiety and are used in similar applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetamido and chloro groups enhances its binding affinity to certain molecular targets, making it particularly useful in neurological research .
Eigenschaften
Molekularformel |
C19H21ClN2O3 |
|---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
tert-butyl N-(2-acetamido-5-chlorophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C19H21ClN2O3/c1-13(23)21-16-11-10-14(20)12-17(16)22(15-8-6-5-7-9-15)18(24)25-19(2,3)4/h5-12H,1-4H3,(H,21,23) |
InChI-Schlüssel |
ZIXJRHSNEIVVSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)N(C2=CC=CC=C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)










